molecular formula C11H8N2 B080219 2-(Quinolin-2-yl)acetonitrile CAS No. 14068-28-1

2-(Quinolin-2-yl)acetonitrile

Cat. No.: B080219
CAS No.: 14068-28-1
M. Wt: 168.19 g/mol
InChI Key: UNFOICLZNBECOR-UHFFFAOYSA-N
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Description

2-(Quinolin-2-yl)acetonitrile (CAS 14068-28-1) is an aromatic heterocyclic compound featuring a quinoline core fused with an acetonitrile group. It typically exists as a solid or liquid, with solubility in polar solvents due to the nitrile functional group. Its structure allows for versatile chemical modifications, such as nucleophilic additions or cyclizations, making it a valuable intermediate in drug discovery . Commercial availability spans multiple suppliers (e.g., CymitQuimica, BLD Pharm Ltd.), with purities ≥95% and price ranges from €49 to €1,101 depending on quantity and supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-2-yl)acetonitrile can be achieved through various methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically carried out at room temperature in solvents such as methanol, ether, acetonitrile, and dichloromethane . Another method involves the reaction of anthranilic acid derivatives under specific conditions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. Eco-friendly and safe reusable catalysts are also used in these processes .

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline N-oxides, while reduction reactions may yield quinoline derivatives with reduced nitrogen atoms .

Scientific Research Applications

Medicinal Chemistry

2-(Quinolin-2-yl)acetonitrile has garnered attention for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.

Anticancer Activity

Research has shown that this compound can induce apoptosis in cancer cells. For instance, studies indicate that it effectively inhibits the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating potent cytotoxicity with IC50 values indicating significant efficacy. The mechanism involves cell cycle arrest and the activation of apoptotic pathways through caspase modulation .

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Notable findings include:

  • Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
  • Inhibition of fungal strains such as Candida albicans, highlighting its potential as an antifungal agent .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of various heterocyclic compounds. Its ability to undergo multiple chemical transformations makes it a valuable intermediate in synthetic chemistry.

Synthesis of Heterocycles

Recent advancements have utilized this compound in the synthesis of complex heterocycles, including pyrazoles and other nitrogen-containing frameworks. These transformations often involve regioselective derivatization and cross-coupling reactions, showcasing its utility in generating molecular diversity .

Industrial Applications

In addition to its pharmaceutical applications, this compound is employed in the production of dyes and agrochemicals. Its derivatives are used to formulate products that require specific chemical properties, such as stability under various conditions .

Case Study: Breast Cancer

In experimental settings, this compound was shown to inhibit the proliferation of breast cancer cell lines effectively. The study focused on evaluating its cytotoxic effects through various assays that measured cell viability and apoptosis induction, confirming its potential as a lead compound for further drug development.

Case Study: Antimicrobial Efficacy

A series of tests conducted against common bacterial strains demonstrated significant antimicrobial activity. The findings indicated that modifications to the compound could enhance its effectiveness against resistant strains, paving the way for novel antibiotic formulations .

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, they may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to anticancer or antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2-(Decahydroquinolin-1-yl)acetonitrile (CAS 1215956-88-9)

  • Structural Differences: The quinoline ring is fully saturated (decahydroquinoline), reducing aromaticity and increasing hydrophobicity.
  • Molecular Weight: 178.28 g/mol (vs. 168.20 g/mol for 2-(Quinolin-2-yl)acetonitrile), influencing solubility and diffusion properties .
  • Reactivity: Saturation may decrease π-π interactions but enhance stability under reducing conditions.
  • Applications : Likely used in hydrogenation studies or as a scaffold for saturated heterocycles in medicinal chemistry .

Ethyl 2-(Quinolin-6-yl)acetate

  • Functional Group : Replaces nitrile with an ester (-COOEt), increasing lipophilicity and altering metabolic stability.
  • Substituent Position: The quinoline substituent is at the 6-position instead of the 2-position, affecting electronic distribution and steric interactions in binding pockets .

2-Ethoxy-2-(oxolan-3-yl)acetonitrile

  • Core Structure: Replaces quinoline with an oxolane (tetrahydrofuran) ring, eliminating aromaticity and introducing ether functionality.
  • Reactivity : The ethoxy group may participate in ether cleavage reactions, while the nitrile enables cyanation pathways.

Data Table: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Aromaticity Key Applications
This compound C₁₁H₈N₂ 168.20 Nitrile, Quinoline High Pharmaceuticals, Agrochemicals
2-(Decahydroquinolin-1-yl)acetonitrile C₁₁H₁₈N₂ 178.28 Nitrile, Saturated Quinoline None Hydrogenation Studies
Ethyl 2-(Quinolin-6-yl)acetate C₁₅H₁₅NO₂ 241.29 Ester, Quinoline High Prodrug Synthesis
2-Ethoxy-2-(oxolan-3-yl)acetonitrile C₇H₁₁NO₂ 141.17 Nitrile, Ether, Oxolane None Specialty Synthesis

Research Findings and Implications

  • Reactivity Trends: Nitrile-containing compounds (e.g., this compound) exhibit superior electrophilicity compared to esters or ethers, enabling cross-coupling or cyanoalkylation reactions .
  • Synthetic Utility: Positional isomerism (2- vs. 6-substituted quinolines) significantly impacts electronic effects, with 2-substituted derivatives showing stronger electron-withdrawing character .

Biological Activity

Overview

2-(Quinolin-2-yl)acetonitrile is a compound belonging to the quinoline family, characterized by its potential biological activities, including anticancer , antimicrobial , and anti-inflammatory properties. This compound, with the chemical formula C11_{11}H8_{8}N2_2, has garnered attention in various fields of research due to its diverse applications in medicinal chemistry and pharmacology.

PropertyDescription
Molecular FormulaC11_{11}H8_{8}N2_2
Canonical SMILESC1=CC=C2C(=C1)C=CC(=N2)CC#N
Molecular Weight180.20 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes involved in critical processes such as DNA replication and protein synthesis, which can lead to anticancer and antimicrobial effects. The compound may also modulate various signaling pathways, contributing to its anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of quinoline, including this compound, can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Breast Cancer
In a recent experimental study, the compound was shown to inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent cytotoxicity. The mechanism involved cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Example Findings:

  • Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.
  • Inhibition of fungal strains such as Candida albicans was also noted, suggesting broad-spectrum antimicrobial properties.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
4-HydroxyquinolineModerateHighLow
QuinolinesVariableVariableModerate

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(Quinolin-2-yl)acetonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, quinoline derivatives can react with acetonitrile precursors under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios of reactants. Impurities such as unreacted quinoline or byproducts (e.g., dimerized intermediates) are mitigated using column chromatography (silica gel, ethyl acetate/hexane eluent) . Evidence from NMR studies (e.g., DMSO-d6 solvent systems) highlights the importance of monitoring reaction progress to avoid over-alkylation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • ¹H/¹³C NMR : Key signals include the nitrile group (δ ~110–120 ppm in ¹³C NMR) and aromatic protons from the quinoline moiety (δ 7.5–9.0 ppm in ¹H NMR) .
  • IR Spectroscopy : A sharp peak at ~2250 cm⁻¹ confirms the C≡N stretch .
  • Mass Spectrometry : Molecular ion peaks at m/z 170 (C₁₁H₈N₂⁺) and fragmentation patterns (e.g., loss of the nitrile group) validate the structure .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent moisture absorption and oxidation. Degradation products (e.g., hydrolyzed amides) can form if exposed to humidity, as observed in TLC analysis of aged samples .

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

  • Methodological Answer : Common issues include:

  • Incomplete Reaction : Use excess acetonitrile precursor or extend reaction time (12–24 hours) .
  • Side Reactions : Add radical inhibitors (e.g., BHT) to suppress dimerization .
  • Purification Challenges : Optimize solvent polarity during column chromatography; for polar byproducts, switch to reverse-phase HPLC .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound is harmful if inhaled or absorbed. Use fume hoods, nitrile gloves, and PPE. Spills should be neutralized with activated charcoal and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the electronic nature of substituents on the quinoline ring affect the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) at the quinoline 4-position enhance electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Conversely, electron-donating groups (e.g., –OCH₃) reduce reactivity, requiring Pd(OAc)₂/XPhos catalysts for efficient coupling . Computational DFT studies (e.g., HOMO-LUMO gap analysis) can predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial assays (e.g., varying MIC values) often arise from differences in bacterial strains or assay protocols. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). SAR studies should correlate substituent effects (e.g., –CF₃ vs. –CH₃) with bioactivity trends .

Q. How can X-ray crystallography validate the stereochemical configuration of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 293 K) provides bond-length data (C–C: ~1.48 Å) and torsion angles to confirm stereochemistry. For example, a study resolved the E:Z ratio (1:3.3) of a related compound using crystallographic data .

Q. What computational methods predict the solubility and partition coefficients (LogP) of this compound in drug formulation studies?

  • Methodological Answer : Use QSPR models (e.g., COSMO-RS) to calculate LogP (~2.1) and solubility in PEGBE/alcohol mixtures . Molecular dynamics simulations (AMBER force field) can optimize solvent selection for nanoparticle encapsulation .

Q. How do competing reaction pathways influence the synthesis of this compound analogs under microwave irradiation?

  • Methodological Answer : Microwave conditions (100–150°C, 300 W) accelerate reactions but may favor kinetic vs. thermodynamic products. Monitor intermediates via LC-MS and adjust irradiation time (5–10 minutes) to suppress side pathways like cyclization .

Properties

IUPAC Name

2-quinolin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFOICLZNBECOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295028
Record name 2-(quinolin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14068-28-1
Record name 2-(quinolin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-2-yl)acetonitrile
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Synthesis routes and methods I

Procedure details

To a suspension of 2-Chloromethyl-quinoline hydrochloride(TCI, 4.28 g, 20 mmol) in 50 mL of EtOH was added a solution of NaHCO3 (EM, 3.36 g, 40 mmol) in 30 mL of H2O. The mixture was stirred for 15 min, then was added KI (Aldrich, 4.5 g, 30 mmol) and KCN (Acros, 1.95 g, 30 mmol) and the resulting mixture was refluxed for 4h. after cooled to room temperature, EtOH was removed under reduced pressure. The residue was extracted 3× with EtOAc (200 mL). The organic layers were combined and washed twice with a brine solution (200 mL), dried over Na2SO4, and concentrated under vacuum. The residue was chromatographed (30% EtOAc/hexanes) to yield 2.76 g (82%) of product.
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.95 g
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of 2-(chloromethyl)quinoline (20.74 g, 117 mmol) in ethanol and water (200 mL, 4:1 ratio) was added NaCN (5.73 g, 117 mmol), and the reaction mixture was heated at reflux for 18 h. The reaction mixture was cooled to ambient temperature; diluted with a mixture of heptane, ethyl acetate, and THF; and washed with a 5% aqueous solution of K2CO3 and brine. The organic layer was isolated and dried over MgSO4. Purification by column chromatography with an elution gradient of 75:25 heptane/ethyl acetate to 65:35 heptane/ethyl acetate afforded 14.6 g (74.5%) of desired product. Results of 1H NMR spectroscopy and electrospray mass spectroscopy are consistent with the product. 1H NMR (300 MHz, CDCl3): δ 4.12 (s, 2H), 7.66 (m, 2H), 7.76 (m, 2H), 7.84 (d, J=8.2 Hz, 1H), 8.06 (d, J=8.2 Hz, 1H), 8.22 (d, J 8.5 Hz, 1H).
Quantity
20.74 g
Type
reactant
Reaction Step One
Name
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74.5%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
2-(Quinolin-2-yl)acetonitrile
(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
2-(Quinolin-2-yl)acetonitrile
(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
2-(Quinolin-2-yl)acetonitrile
(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
2-(Quinolin-2-yl)acetonitrile
(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
2-(Quinolin-2-yl)acetonitrile
(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
2-(Quinolin-2-yl)acetonitrile

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